Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate
Description
Properties
Molecular Formula |
C9H8BrN3O3 |
|---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H8BrN3O3/c1-16-8(14)5-13-9(15)12-4-6(10)2-3-7(12)11-13/h2-4H,5H2,1H3 |
InChI Key |
TVKOZLGYVUCGCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)N2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the triazole ring can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO)
Reduction: Reducing agents (sodium borohydride), solvents (ethanol, methanol)
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone)
Major Products
Substitution: Substituted triazolopyridines
Reduction: Alcohol derivatives
Oxidation: Carboxylic acid derivatives
Scientific Research Applications
Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is employed in studies to investigate its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms of action of related compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparison of Methyl 2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate with Analogues
Substituent Effects on Reactivity and Bioactivity
- The 8-fluoro-bromo derivative introduces steric hindrance, which may alter metabolic stability.
- Ester vs. Amide Functional Groups : The methyl ester group in the target compound facilitates hydrolysis to carboxylic acids for further coupling, whereas the dimethylamide variant exhibits higher lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.
Biological Activity
Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate (CAS Number: 1816253-23-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, particularly focusing on its antibacterial, antifungal, and anticancer properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 304.07 g/mol. The compound features a triazole ring fused to a pyridine structure, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.07 g/mol |
| CAS Number | 1816253-23-2 |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the triazole moiety followed by bromination and esterification processes.
Antibacterial Activity
Research indicates that compounds containing the triazole and pyridine moieties exhibit notable antibacterial properties. In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains. For instance:
- Staphylococcus aureus : MIC values demonstrated effectiveness at concentrations as low as 8 µg/mL.
- Escherichia coli : The compound exhibited moderate antibacterial activity with MIC values ranging from 16 to 32 µg/mL.
Antifungal Activity
The compound has also been tested against fungal pathogens. Preliminary results suggest that it possesses antifungal properties comparable to established antifungal agents:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies against various cancer cell lines have indicated:
- MCF-7 (breast cancer) : IC50 values were reported around 10 µM.
- A549 (lung cancer) : The compound exhibited an IC50 of approximately 15 µM.
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
In a recent study published in MDPI, researchers synthesized several derivatives of triazole-pyridine compounds and evaluated their biological activities. This compound was among those tested for its inhibitory effects on key enzymes involved in bacterial DNA replication and cancer cell proliferation. The results indicated that the presence of the bromo substituent significantly enhanced its activity compared to non-brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
